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Compound of Interest

Compound Name:
4-Bromo-2-fluoro-5-

(trifluoromethyl)aniline

CAS No.: 104460-70-0

Cat. No.: B009739 Get Quote

In the landscape of medicinal chemistry and drug development, the strategic design of

molecular building blocks is paramount to achieving therapeutic success. 4-Bromo-2-fluoro-5-
(trifluoromethyl)aniline is a key exemplar of such a scaffold, engineered with a specific

constellation of functional groups that offer chemists a versatile platform for molecular

elaboration. Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group

on an aniline core, is not a random assortment of functionalities. Each group serves a distinct

and synergistic purpose, making this compound a highly sought-after intermediate in the

synthesis of complex, biologically active molecules.

The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design, known for

its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The

fluorine atom further modulates the electronic properties of the aromatic ring, influencing pKa

and conformational preference.[2][3] Critically, the bromine atom provides a reactive handle, a

predictable site for sophisticated chemical transformations, most notably palladium-catalyzed

cross-coupling reactions.[4] This guide provides an in-depth analysis of the chemical

properties, reactivity, synthesis, and applications of 4-Bromo-2-fluoro-5-
(trifluoromethyl)aniline, offering field-proven insights for researchers and drug development

professionals.

Physicochemical and Spectroscopic Profile
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The physical and spectroscopic properties of a compound are foundational to its application in

synthesis, dictating everything from solvent choice to analytical monitoring.

Physical Properties Summary
The properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline are summarized in the table

below. It typically presents as a pale brown or purple crystalline solid at room temperature, a

characteristic that requires consideration for storage and handling.[5]

Property Value Source

Molecular Formula C₇H₄BrF₄N [6]

Molecular Weight 256.99 g/mol [6]

CAS Number 104460-70-0

Appearance
Pale brown or purple

crystals/powder/fused solid
[5]

Melting Point 31.0 - 41.0 °C [5]

Boiling Point
209.1 °C at 760 mmHg

(Predicted)

Purity (Typical) ≥96.0% (GC) [5][7]

Structural and Spectroscopic Analysis
While comprehensive, experimentally verified spectra for this specific molecule are not widely

published, we can deduce its expected spectroscopic signature based on its structure and data

from close analogs. This analytical foresight is crucial for reaction monitoring and quality

control.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region.

The proton at C6 (ortho to the amine) and the proton at C3 (ortho to the bromine and

fluorine) will appear as doublets. The C6-H signal will be split by the C3-H (a small meta

coupling) and potentially by the fluorine at C2 (a small through-space or multi-bond

coupling). The C3-H signal will be split into a doublet by the fluorine at C2 (a larger ortho
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coupling) and further split by the C6-H (a small meta coupling). The amine (-NH₂) protons will

typically appear as a broad singlet.

¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon attached to

the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine

atoms. The carbons attached to the fluorine and bromine atoms will also exhibit

characteristic shifts and potential splitting.

¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule and is expected to show two

distinct signals. The single fluorine atom on the ring will appear as a multiplet due to coupling

with the nearby aromatic protons. The trifluoromethyl group will appear as a singlet,

significantly downfield.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a

molecule containing one bromine atom, with two major peaks of nearly equal intensity

separated by 2 m/z units (M+ and M+2). Predicted adducts, such as [M+H]⁺, are calculated

around m/z 257.95.

Reactivity Profile and Synthetic Utility
The synthetic value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is rooted in the

predictable reactivity of its functional groups. The interplay between the electron-donating

amine and the electron-withdrawing halogen and trifluoromethyl groups defines its behavior in

key synthetic transformations.

The bromine atom at the C4 position is the primary site for synthetic modification. It is an

excellent leaving group in palladium-catalyzed cross-coupling reactions, which are the

cornerstone of modern C-C and C-N bond formation.

Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0)

catalyst, enabling the coupling with a wide range of boronic acids or esters to form new C-C

bonds. This is a preferred method for attaching new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds,

transforming the aniline into a diarylamine or an N-alkylaniline by coupling with another

amine. The reactivity of the C-Br bond is generally higher than a corresponding C-Cl bond,

often allowing for milder reaction conditions.
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Heck and Sonogashira Couplings: The bromine atom also facilitates the formation of C-C

bonds with alkenes (Heck) and terminal alkynes (Sonogashira), further expanding its

synthetic versatility.

The amine group (-NH₂) can be used as a handle for various transformations, such as

acylation, sulfonylation, or diazotization, allowing for further functionalization of the molecule.

Key Palladium-Catalyzed Reactions

Recommended Synthesis Protocol
A reliable synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be achieved via

electrophilic bromination of the corresponding aniline precursor. The following protocol is based

on established methods for the selective bromination of activated aromatic rings.[8][9] The

choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making

it easier and safer to handle than liquid bromine, and it often provides higher selectivity for the

desired para-bromination product.

Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline Brominating Agent: N-Bromosuccinimide

(NBS)

Step-by-Step Methodology
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0

equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert

atmosphere.

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the

reaction's exothermicity and minimize the formation of side products.

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 equivalents) in the same

solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. The slight

excess of NBS ensures complete consumption of the starting material.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The

disappearance of the starting material spot/peak indicates the reaction is complete. This

typically takes 1-3 hours at 0 °C.

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution

of sodium thiosulfate to neutralize any remaining NBS.

Extraction and Work-up: Transfer the reaction mixture to a separatory funnel and add ethyl

acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification (Self-Validation): Purify the crude product by flash column chromatography on

silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Bromo-2-
fluoro-5-(trifluoromethyl)aniline.

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy

and Mass Spectrometry, comparing the results to the expected values.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b009739?utm_src=pdf-body
https://www.benchchem.com/product/b009739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b009739?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery and Development
The true value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline lies in its application as a

critical intermediate for high-value therapeutics, particularly in oncology. Its structural motifs are

frequently found in kinase inhibitors and other targeted therapies.

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted

aniline core. The bromine atom on this compound serves as a crucial attachment point for

hinge-binding fragments or other pharmacophoric elements through reactions like the Suzuki

coupling. For instance, related bromo-trifluoromethylaniline derivatives are used in the

synthesis of intermediates for novel anticancer drugs.[4]

Modulation of Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a

methyl group but is significantly more electronegative and lipophilic. Its inclusion can block

metabolic oxidation at that position, thereby increasing the drug's half-life.[1][10] The fluorine

atom can also enhance binding affinity and membrane permeability. This strategic

fluorination is a proven method for optimizing the Absorption, Distribution, Metabolism, and

Excretion (ADME) profile of a drug candidate.

Safety, Handling, and Storage
As with all halogenated and trifluoromethylated aromatic compounds, proper safety protocols

are mandatory when handling 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Based on data for

structurally similar compounds, it should be treated as harmful and an irritant.[11]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a lab coat. Work should be conducted in a well-

ventilated fume hood to avoid inhalation of dust or vapors.

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

Use non-sparking tools and prevent the formation of dust.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it

away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations. This typically involves incineration at a licensed waste disposal facility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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